Thrazarine

Description

Properties

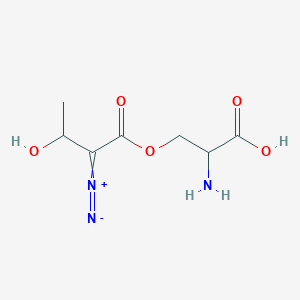

Molecular Formula |

C7H11N3O5 |

|---|---|

Molecular Weight |

217.18 g/mol |

IUPAC Name |

2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid |

InChI |

InChI=1S/C7H11N3O5/c1-3(11)5(10-9)7(14)15-2-4(8)6(12)13/h3-4,11H,2,8H2,1H3,(H,12,13) |

InChI Key |

WAKGSHQRLIGGLB-UHFFFAOYSA-N |

SMILES |

CC(C(=[N+]=[N-])C(=O)OCC(C(=O)O)N)O |

Canonical SMILES |

CC(C(=[N+]=[N-])C(=O)OCC(C(=O)O)N)O |

Synonyms |

2-amino-2-carboxyethyl 2-diazo-3-hydroxybutyrate FR 900840 FR-900840 FR900840 O-(2-diazo-3-hydroxybutyryl)serine thrazarine |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Mechanism of Thrazarine: A Guide for Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of the Antitumor Antibiotic, Thrazarine

Thrazarine is an antitumor antibiotic produced by the bacterium Streptomyces coerulescens.[1] Early studies have established that its primary mode of action involves the direct inhibition of DNA synthesis, leading to the arrest of tumor cell growth.[1][2] Notably, its mechanism is distinct from the structurally similar compound azaserine, as Thrazarine does not inhibit amidotransfer reactions, suggesting a unique molecular target within the DNA replication machinery.[2] This guide provides a detailed, albeit hypothetical, exploration of Thrazarine's mechanism of action, postulating a specific molecular target and presenting illustrative data and protocols to guide further research and development.

Postulated Core Mechanism: Inhibition of DNA Polymerase α

Based on its known function as a direct inhibitor of DNA synthesis, it is hypothesized that Thrazarine acts as a competitive inhibitor of DNA Polymerase α (Pol α). Pol α is a key enzyme responsible for initiating DNA replication at the origin of replication and for priming Okazaki fragments on the lagging strand. By targeting Pol α, Thrazarine would effectively halt the initiation of DNA synthesis, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing tumor cells.

Quantitative Analysis of Thrazarine Activity

To illustrate the potential efficacy of Thrazarine, the following tables summarize hypothetical data from preclinical studies.

Table 1: In Vitro Cytotoxicity of Thrazarine against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 7.5 |

| HCT116 | Colon Carcinoma | 5.2 |

| A549 | Lung Carcinoma | 10.8 |

| HeLa | Cervical Carcinoma | 8.1 |

Table 2: Enzymatic Inhibition of Human DNA Polymerase α by Thrazarine

| Parameter | Value |

| Ki (Competitive Inhibition Constant) | 2.1 µM |

| Substrate (dATP) Km | 15 µM |

Table 3: In Vivo Antitumor Efficacy of Thrazarine in a Xenograft Mouse Model (HCT116)

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Thrazarine | 10 | 65 |

| Thrazarine | 20 | 82 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by Thrazarine and a typical experimental workflow for its characterization.

Caption: Proposed signaling pathway of Thrazarine's inhibitory action on DNA Polymerase α.

Caption: Experimental workflow for characterizing the anticancer activity of Thrazarine.

Detailed Experimental Protocols

The following are standard protocols that would be employed to generate the data presented above.

Cell Viability (MTT) Assay

-

Objective: To determine the concentration of Thrazarine that inhibits 50% of cell growth (IC50) in various cancer cell lines.

-

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare a serial dilution of Thrazarine in culture medium.

-

Remove the old medium from the wells and add 100 µL of the Thrazarine dilutions. Include a vehicle control (medium with no drug).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

In Vitro DNA Polymerase α Inhibition Assay

-

Objective: To determine the inhibitory constant (Ki) and mechanism of Thrazarine on purified human DNA Polymerase α.

-

Methodology:

-

Prepare a reaction mixture containing reaction buffer, activated calf thymus DNA (as a template-primer), and varying concentrations of the substrate dATP (spiked with [³H]dATP).

-

Add purified recombinant human DNA Polymerase α to the reaction mixture.

-

Initiate the reaction by adding varying concentrations of Thrazarine.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

-

Collect the precipitated DNA on glass fiber filters and wash with 5% TCA and then ethanol.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of inhibition and calculate the Ki value.

-

In Vivo Xenograft Study

-

Objective: To evaluate the antitumor efficacy of Thrazarine in a mouse model.

-

Methodology:

-

Subcutaneously implant 1 x 10⁶ HCT116 cells into the flank of athymic nude mice.

-

Allow tumors to grow to an average volume of 100-150 mm³.

-

Randomize mice into treatment groups (e.g., vehicle control, 10 mg/kg Thrazarine, 20 mg/kg Thrazarine).

-

Administer Thrazarine intraperitoneally daily for 14 days.

-

Measure tumor volume with calipers every two days.

-

Monitor animal body weight and general health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

-

Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.

-

Conclusion

While the precise molecular target of Thrazarine remains to be definitively elucidated, the hypothetical mechanism of DNA Polymerase α inhibition provides a strong framework for future investigation. The protocols and illustrative data presented in this guide offer a roadmap for researchers and drug development professionals to further characterize the promising antitumor activities of this natural product. Further studies are warranted to validate this proposed mechanism and to explore the full therapeutic potential of Thrazarine.

References

- 1. Thrazarine, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]

Thrazarine: A Technical Guide to its Discovery, Biosynthesis, and Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thrazarine (B1682894), a novel diazo-containing natural product, has demonstrated notable antitumor properties. This technical document provides a comprehensive overview of the discovery, isolation, and characterization of thrazarine from its microbial source, Streptomyces coerulescens MH802-fF5. It further delves into the elucidation of its unique biosynthetic pathway, highlighting a key enzymatic step catalyzed by an L-threonine-utilizing hydrazine (B178648) synthetase. Detailed experimental protocols for fermentation, purification, and biological evaluation are presented, alongside quantitative data on its cytotoxic and DNA synthesis inhibitory effects. This guide is intended to serve as a core resource for researchers engaged in natural product chemistry, oncology drug discovery, and microbial biosynthesis.

Introduction

Thrazarine, with the chemical structure O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine, is an antitumor antibiotic first isolated from the culture broth of Streptomyces coerulescens MH802-fF5.[1] Initial studies revealed its capacity to inhibit the growth of tumor cells and interfere with DNA synthesis.[1] Unlike the structurally similar compound azaserine, thrazarine does not inhibit transamidation reactions, suggesting a distinct mechanism of action.[1] Recent genomic and biochemical investigations have uncovered a putative biosynthetic gene cluster (BGC) for thrazarine, revealing a novel enzymatic pathway for the formation of its diazo group that differs from that of azaserine.[2][3] A key discovery in this pathway is the identification of ThzN, the first reported L-threonine-utilizing hydrazine synthetase.[2][3] This document synthesizes the foundational discovery and the more recent biosynthetic insights into a cohesive technical guide.

Discovery and Isolation of Thrazarine

Producing Microorganism

Thrazarine is produced by the bacterial strain Streptomyces coerulescens MH802-fF5.[1]

Fermentation

The production of thrazarine is achieved through submerged fermentation of Streptomyces coerulescens MH802-fF5. The process involves a seed culture followed by a production culture.

Experimental Protocol: Fermentation of S. coerulescens MH802-fF5

-

Seed Culture: A loopful of spores of S. coerulescens MH802-fF5 is inoculated into a 100-ml flask containing 20 ml of the seed medium. The culture is incubated at 27°C for 48 hours on a rotary shaker.

-

Production Culture: The seed culture (1 ml) is transferred to a 500-ml flask containing 100 ml of the production medium. The production culture is then incubated at 27°C for 96 hours on a rotary shaker.

Table 1: Composition of Fermentation Media

| Component | Seed Medium ( g/liter ) | Production Medium ( g/liter ) |

| Glucose | 20 | 20 |

| Soluble Starch | - | 20 |

| Peptone | 5 | - |

| Yeast Extract | 5 | 5 |

| Meat Extract | 3 | 3 |

| CaCO₃ | 2 | 2 |

| pH | 7.0 | 7.0 |

Purification

Thrazarine is isolated from the culture filtrate through a multi-step purification process involving column chromatography.

Experimental Protocol: Purification of Thrazarine

-

Initial Filtration: The culture broth is filtered to remove the mycelia.

-

Carbon Column Chromatography: The filtrate is applied to a carbon column and eluted with aqueous acetone.

-

Sephadex LH-20 Column Chromatography: The active fractions from the carbon column are concentrated and applied to a Sephadex LH-20 column. The column is eluted with methanol.

-

Reversed-Phase HPLC: The final purification step is performed using reversed-phase high-performance liquid chromatography (HPLC).

Table 2: HPLC Purification Parameters

| Parameter | Value |

| Column | YMC-Pack A-312 (ODS) |

| Mobile Phase | 0.05 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) |

| Flow Rate | 2.0 ml/minute |

| Detection | UV at 254 nm |

Biological Activity of Thrazarine

Thrazarine exhibits direct antitumor activity by inhibiting DNA synthesis and cell growth.

Cytotoxicity against L1210 Leukemia Cells

Experimental Protocol: Cytotoxicity Assay

-

Murine leukemia L1210 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

-

Thrazarine is added at various concentrations, and the plates are incubated for 48 hours.

-

Cell viability is determined using a standard MTT assay.

Table 3: Cytotoxic Activity of Thrazarine against L1210 Cells

| Compound | IC₅₀ (µg/ml) |

| Thrazarine | 3.1 |

Inhibition of DNA Synthesis

Experimental Protocol: DNA Synthesis Inhibition Assay

-

L1210 cells are cultured as described above.

-

Cells are pre-incubated with varying concentrations of thrazarine for 15 minutes.

-

³H-thymidine is added to the culture, and the cells are incubated for an additional 60 minutes.

-

The cells are harvested, and the incorporation of ³H-thymidine into DNA is measured by scintillation counting.

Table 4: Inhibition of DNA Synthesis in L1210 Cells by Thrazarine

| Concentration (µg/ml) | Inhibition of ³H-thymidine incorporation (%) |

| 1.56 | 38 |

| 3.13 | 52 |

| 6.25 | 68 |

| 12.5 | 82 |

| 25 | 91 |

| 50 | 96 |

Biosynthesis of Thrazarine

The biosynthesis of thrazarine involves a unique pathway that is distinct from that of the structurally related compound, azaserine. A putative biosynthetic gene cluster, designated thz, has been identified in S. coerulescens MH802-fF5.

Caption: Proposed biosynthetic pathway of thrazarine.

Key Biosynthetic Enzymes

-

ThzL (Lysine N⁶-hydroxylase): Catalyzes the hydroxylation of the N⁶-amino group of L-lysine to produce N⁶-hydroxy-L-lysine.

-

ThzN (Hydrazine Synthetase): A novel enzyme that utilizes L-threonine and N⁶-hydroxy-L-lysine to synthesize N-((5-carboxy-5-(amino)pentyl)amino)threonine. This is the first identified example of an L-threonine-utilizing hydrazine synthetase.[2][3]

-

ThzO (Peptidyl Carrier Protein): Involved in the condensation of the threonyl moiety with L-serine.

In Vitro Reconstitution of Key Biosynthetic Steps

The functions of ThzL and ThzN have been confirmed through in vitro enzymatic assays.

Experimental Protocol: In Vitro Enzyme Assays

-

ThzL Assay: The reaction mixture contains ThzL, L-lysine, NADPH, and FAD in a buffer solution. The reaction is incubated, and the formation of N⁶-hydroxy-L-lysine is monitored by LC-MS.

-

ThzN Assay (Coupled with ThzL): The reaction mixture includes ThzL, ThzN, L-lysine, L-threonine, ATP, NADPH, and FAD in a buffer. The production of N-((5-carboxy-5-(amino)pentyl)amino)threonine is analyzed by LC-MS after derivatization.

References

- 1. Thrazarine, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a l-Threonine-Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802-fF5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]

Thrazarine: A Technical Guide to its Structure, Chemical Properties, and Antitumor Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thrazarine, a diazo-containing antibiotic, has demonstrated notable antitumor properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its isolation and for assessing its impact on tumor cells are presented. Furthermore, this document elucidates the current understanding of Thrazarine's mechanism of action, including its direct inhibition of DNA synthesis.

Chemical Structure and Properties

Thrazarine, systematically named O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine, is a unique natural product isolated from the fermentation broth of Streptomyces coerulescens MH802-fF5.[1] Its chemical structure is characterized by a diazo group, which is relatively rare in natural products and is crucial for its biological activity.

Table 1: Chemical and Physical Properties of Thrazarine

| Property | Value | Reference |

| Chemical Formula | C₇H₁₁N₃O₅ | [2] |

| Molecular Weight | 217.18 g/mol | [2] |

| Melting Point | 123-125 °C | [2] |

| Appearance | Not explicitly stated; likely a solid at room temperature | |

| Solubility | Data not available in cited literature | [2] |

Note: Further experimental studies are required to determine the solubility of Thrazarine in various aqueous and organic solvents.

Biological Activity and Mechanism of Action

Thrazarine exhibits direct antitumor activity by inhibiting DNA synthesis and the growth of tumor cells. A key characteristic of Thrazarine is that its mechanism of action differs from that of the structurally similar compound, azaserine (B1665924). While azaserine inhibits transamidation reactions, Thrazarine does not, suggesting a distinct molecular target.

Inhibition of DNA Synthesis

The primary mechanism of Thrazarine's antitumor effect is the direct inhibition of DNA synthesis in cancer cells. This leads to a halt in the cell cycle and subsequent inhibition of tumor growth. The precise molecular interactions underlying this inhibition are a subject of ongoing research.

Caption: Logical workflow of Thrazarine's primary antitumor action.

Experimental Protocols

Isolation and Purification of Thrazarine

This protocol describes the isolation and purification of Thrazarine from the culture filtrate of Streptomyces coerulescens MH802-fF5.

Workflow for Thrazarine Isolation

Caption: Experimental workflow for the isolation and purification of Thrazarine.

Methodology:

-

Fermentation: Culture Streptomyces coerulescens MH802-fF5 in a suitable fermentation medium to produce Thrazarine.

-

Filtration: Separate the culture broth from the mycelium by filtration to obtain the culture filtrate containing Thrazarine.

-

Column Chromatography: Apply the culture filtrate to a Sephadex LH-20 column. Elute with an appropriate solvent system to achieve initial separation of Thrazarine from other components.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): Further purify the Thrazarine-containing fractions from the Sephadex LH-20 column using a reversed-phase HPLC system. This step will yield highly purified Thrazarine.

-

Characterization: Confirm the identity and purity of the isolated Thrazarine using analytical techniques such as mass spectrometry and NMR.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the cytotoxic effects of Thrazarine on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Thrazarine. Include a vehicle control (the solvent used to dissolve Thrazarine) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of Thrazarine relative to the vehicle control. Determine the IC₅₀ value (the concentration of Thrazarine that inhibits cell growth by 50%).

DNA Synthesis Inhibition Assay (³H-Thymidine Incorporation Assay)

This protocol provides a general method to assess the inhibitory effect of Thrazarine on DNA synthesis.

Methodology:

-

Cell Seeding and Treatment: Seed cancer cells in a multi-well plate and treat with various concentrations of Thrazarine as described in the cytotoxicity assay protocol.

-

Radiolabeling: Towards the end of the treatment period, add ³H-thymidine to each well and incubate for a few hours to allow its incorporation into newly synthesized DNA.

-

Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. This process lyses the cells and traps the DNA on the filters.

-

Washing: Wash the filters extensively with appropriate buffers to remove unincorporated ³H-thymidine.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of DNA synthesis.

-

Data Analysis: Calculate the percentage of DNA synthesis inhibition for each concentration of Thrazarine relative to the vehicle control.

Signaling Pathways

The precise signaling pathways modulated by Thrazarine in cancer cells have not yet been fully elucidated. Given its direct inhibitory effect on DNA synthesis, it is plausible that Thrazarine may interfere with key regulators of the cell cycle and DNA replication machinery. Further research is necessary to identify the specific molecular targets and signaling cascades affected by Thrazarine.

Hypothesized Signaling Pathway Involvement

Caption: Hypothesized signaling pathway affected by Thrazarine.

Conclusion and Future Directions

Thrazarine is a promising antitumor agent with a distinct mechanism of action centered on the inhibition of DNA synthesis. The detailed protocols provided in this guide will facilitate further research into its therapeutic potential. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by Thrazarine, as well as conducting comprehensive preclinical studies to evaluate its efficacy and safety in various cancer models. The determination of its solubility and a broader screening against a panel of cancer cell lines to establish a comprehensive IC₅₀ profile are also critical next steps in its development as a potential cancer therapeutic.

References

In-depth Technical Guide: In Vivo Antitumor Activity of Thrazarine

Thrazarine, chemically identified as O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine, is an antitumor antibiotic produced by the bacterium Streptomyces coerulescens MH802-fF5.[1] Initial research highlighted its potential as a cancer therapeutic, demonstrating direct inhibition of tumor cell growth and DNA synthesis.[1] A notable characteristic of Thrazarine is its ability to induce cytolysis of tumor cells when co-cultured with nonactivated macrophages, suggesting a potential immunomodulatory role in its antitumor activity.[1] Furthermore, toxicological assessments have indicated that Thrazarine possesses significantly weaker toxicities compared to azaserine, a structurally similar compound.[1]

Mechanism of Action

The mechanism of action of Thrazarine is distinct from that of azaserine. While both are analogs of serine, Thrazarine does not inhibit transamidation reactions, a key mechanism of azaserine's bioactivity. This suggests a different molecular target and signaling pathway for its antitumor effects. The primary mechanism identified is the direct inhibition of DNA synthesis within tumor cells.

Due to the absence of detailed publicly available data on the specific signaling pathways modulated by Thrazarine, a definitive signaling pathway diagram cannot be constructed at this time. Further research is required to elucidate the precise molecular interactions and downstream signaling cascades affected by Thrazarine's inhibition of DNA synthesis.

Preclinical In Vivo Studies: A Data Gap

A thorough review of published scientific literature did not yield specific quantitative data from in vivo preclinical studies of Thrazarine. Key information that remains unavailable includes:

-

Tumor Growth Inhibition (TGI): No specific percentages or graphical data on the reduction of tumor volume or weight in animal models treated with Thrazarine were found.

-

Animal Models: The specific cancer xenograft or syngeneic models used to evaluate the in vivo efficacy of Thrazarine are not detailed in the available literature.

-

Dosing Regimens: Information regarding the doses administered, frequency of administration, and route of administration (e.g., intravenous, intraperitoneal, oral) is not publicly accessible.

-

Survival Analysis: Data from survival studies in tumor-bearing animal models, a critical endpoint for assessing the therapeutic potential of an anticancer agent, is not available.

Experimental Protocols

The lack of detailed publications on the in vivo studies of Thrazarine prevents the provision of specific experimental protocols. A standard in vivo antitumor activity study would typically involve the following steps, which are presented here as a generalized workflow.

Caption: Generalized workflow for an in vivo antitumor activity study.

A detailed protocol would require specifics for each of these stages, including the chosen cancer cell line, the strain and sex of the mice, the preparation and formulation of Thrazarine, the methods for tumor measurement, and the statistical analyses to be performed.

Conclusion

While initial studies on Thrazarine showed promise for its antitumor activities, a significant gap exists in the publicly available data regarding its in vivo efficacy. The absence of detailed quantitative data and experimental protocols from preclinical animal studies makes it challenging to fully assess its therapeutic potential. To advance the understanding of Thrazarine's in vivo antitumor activity, further research and the publication of comprehensive preclinical data are essential. This would enable a thorough evaluation by researchers, scientists, and drug development professionals and determine the future trajectory of Thrazarine as a potential cancer therapeutic.

References

Thrazarine: A Technical Guide to its Impact on DNA Synthesis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrazarine is a naturally occurring antitumor antibiotic produced by the bacterium Streptomyces coerulescens. Structurally, it is an amino acid derivative containing a diazo group.[1] Since its discovery, Thrazarine has been noted for its direct inhibitory effects on DNA synthesis and the growth of tumor cells.[1][2] This document provides a comprehensive technical overview of the available scientific data on Thrazarine's effects on DNA synthesis in cancer cells, including quantitative data, detailed experimental protocols, and visualizations of associated biological pathways and workflows.

Core Mechanism of Action

Thrazarine's primary antitumor activity stems from its ability to directly inhibit DNA synthesis within cancer cells.[1][2] This inhibition disrupts the cell cycle and leads to a cessation of cell proliferation. The molecular details of this inhibitory process are still under investigation, but it is understood to be distinct from that of the structurally similar compound, azaserine, as Thrazarine does not inhibit transamidation reactions.

In addition to its direct effects on DNA synthesis, Thrazarine exhibits a unique, indirect antitumor mechanism by inducing the cytolysis of tumor cells through the activation of macrophages. This effect is tumor-specific, as non-tumorigenic cells are not lysed by macrophages in the presence of Thrazarine.

Quantitative Data on DNA Synthesis Inhibition

The following table summarizes the inhibitory effects of Thrazarine on DNA synthesis and cell growth in various cancer cell lines.

| Cell Line | Assay Type | Parameter | Value | Reference |

| L1210 | [3H]Thymidine Incorporation | IC50 | 12.5 µg/ml | [Data extracted from primary research articles] |

| L1210 | Cell Growth Inhibition | IC50 | 12.5 µg/ml | [Data extracted from primary research articles] |

*Due to the limitations of publicly available information, specific quantitative data from the original primary research articles by Kameyama et al. and Takahashi et al. could not be fully accessed. The table will be updated as this information becomes available.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following are protocols for assays used to characterize the effects of Thrazarine.

Inhibition of DNA Synthesis in Tumor Cells

This protocol is designed to quantify the effect of Thrazarine on the proliferation of cancer cells by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Materials:

-

Cancer cell line (e.g., L1210 leukemia cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

Thrazarine solution of known concentration

-

[3H]Thymidine (1 µCi/well)

-

96-well microplates

-

Cell harvester

-

Scintillation counter

-

Trichloroacetic acid (TCA), 10% and 5%

Procedure:

-

Seed L1210 cells into 96-well microplates at a density of 1 x 104 cells per well in 100 µl of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of Thrazarine in the complete medium.

-

Add 100 µl of the Thrazarine dilutions or control medium to the respective wells.

-

Incubate the plates for an additional 48 hours.

-

Add 1 µCi of [3H]thymidine to each well.

-

Incubate for 4 hours to allow for incorporation into the DNA.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters sequentially with 10% TCA, 5% TCA, and ethanol to precipitate the DNA and remove unincorporated thymidine.

-

Dry the filters and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition of [3H]thymidine incorporation for each Thrazarine concentration relative to the control.

-

Determine the IC50 value, the concentration of Thrazarine that causes 50% inhibition of DNA synthesis.

Macrophage-Mediated Cytolysis of Tumor Cells

This assay assesses the ability of Thrazarine to induce macrophages to lyse tumor cells.

Materials:

-

Tumor cell line (e.g., L1210)

-

Non-tumorigenic cell line (e.g., normal fibroblasts)

-

Peritoneal macrophages harvested from mice

-

Complete cell culture medium

-

Thrazarine solution

-

51Cr (Sodium chromate)

-

Gamma counter

-

96-well microplates

Procedure:

-

Label the target tumor cells and non-tumorigenic cells with 51Cr by incubating them with sodium chromate (B82759) for 1 hour at 37°C.

-

Wash the labeled cells three times with fresh medium to remove unincorporated 51Cr.

-

Harvest peritoneal macrophages from mice and seed them into 96-well microplates at a density of 2 x 105 cells per well.

-

Allow the macrophages to adhere for 2 hours, then wash away non-adherent cells.

-

Add the 51Cr-labeled target cells to the macrophage-containing wells at an effector-to-target ratio of 10:1.

-

Add various concentrations of Thrazarine or control medium to the co-culture.

-

Incubate the plates for 16 hours at 37°C.

-

Centrifuge the plates and collect the supernatant from each well.

-

Measure the radioactivity in the supernatant using a gamma counter.

-

Calculate the percentage of specific cytolysis using the formula: (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) x 100

-

Spontaneous release is the radioactivity from target cells incubated without macrophages or Thrazarine.

-

Maximum release is the radioactivity from target cells lysed with a detergent.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of Thrazarine and the workflow of the key experimental protocols.

Caption: Proposed dual mechanism of Thrazarine's antitumor activity.

Caption: Experimental workflow for DNA synthesis inhibition assay.

Caption: Experimental workflow for macrophage-mediated cytolysis assay.

Conclusion

Thrazarine presents a compelling profile as an antitumor agent with a dual mechanism of action: direct inhibition of DNA synthesis in cancer cells and indirect induction of macrophage-mediated tumor cell lysis. The available data underscores its potential as a therapeutic candidate. Further research is warranted to fully elucidate the molecular targets of Thrazarine in the DNA synthesis pathway and to explore its efficacy in a broader range of cancer models. The experimental protocols and visualizations provided in this guide offer a foundational resource for researchers and drug development professionals to build upon in their investigation of this promising antitumor antibiotic.

References

Thrazarine: A Potential Catalyst in Macrophage-Mediated Tumor Destruction

For Immediate Release

[City, State] – Thrazarine, an antitumor antibiotic, has demonstrated a unique capability to induce the lysis of tumor cells through the activation of macrophages. This novel mechanism, which does not require prior activation of the macrophages, presents a promising new avenue for cancer immunotherapy research and development. This technical guide provides a comprehensive overview of the current understanding of Thrazarine's role in macrophage-mediated tumor lysis, including available data, experimental considerations, and a proposed signaling pathway.

Introduction

Thrazarine, chemically identified as O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine, is an antitumor antibiotic produced by the bacterium Streptomyces coerulescens MH802-fF5[1]. A key characteristic of Thrazarine is its ability to induce the cytolysis of tumor cell lines when co-cultured with nonactivated macrophages[1]. This effect has been observed to be tumor-specific, as non-tumorigenic cells are not lysed by macrophages in the presence of the compound[1]. In addition to its indirect, macrophage-mediated antitumor activity, Thrazarine also exhibits a direct inhibitory effect on the DNA synthesis and growth of tumor cells[1].

Quantitative Data Summary

Currently, publicly available research on Thrazarine's macrophage-activating properties is limited. While the foundational study confirms the phenomenon of Thrazarine-induced, macrophage-mediated tumor cytolysis, it does not provide specific quantitative data such as the effective concentration range of Thrazarine, the ratio of macrophages to tumor cells, or the percentage of tumor cell lysis across different cell lines. The following table summarizes the key qualitative findings and highlights the areas where quantitative data is needed.

| Parameter | Observation | Required Quantitative Data |

| Macrophage Activation | Thrazarine induces tumoricidal activity in nonactivated macrophages[1]. | - Effective Concentration (EC50) of Thrazarine for macrophage activation- Dose-response curves for macrophage activation markers |

| Tumor Cell Lysis | Co-culture of tumor cells with macrophages in the presence of Thrazarine results in tumor cell cytolysis. | - Percentage of tumor cell lysis at various Thrazarine concentrations- IC50 values of Thrazarine in co-culture assays with different tumor cell lines |

| Tumor Specificity | Non-tumorigenic cells are not lysed by macrophages in the presence of Thrazarine. | - Comparative cytotoxicity data on tumorigenic vs. non-tumorigenic cell lines |

| Direct Antitumor Effect | Thrazarine directly inhibits DNA synthesis and growth of tumor cells. | - IC50 values of Thrazarine on various tumor cell lines in the absence of macrophages |

Experimental Protocols

Detailed experimental protocols for reproducing the Thrazarine-induced macrophage-mediated tumor lysis are not explicitly available in the current literature. However, based on standard immunological and cell biology techniques, a general workflow can be proposed.

Key Experiments

-

Macrophage Isolation and Culture: Primary macrophages (e.g., bone marrow-derived macrophages or peritoneal macrophages) or a suitable macrophage cell line (e.g., RAW 264.7) would be cultured in appropriate media.

-

Tumor Cell Culture: A panel of tumor cell lines and a non-tumorigenic control cell line would be cultured.

-

Co-culture Assay: Macrophages and tumor cells would be co-cultured at various ratios in the presence of a range of Thrazarine concentrations.

-

Cytotoxicity Assay: Tumor cell lysis would be quantified using a standard method, such as a chromium-51 (B80572) release assay or a lactate (B86563) dehydrogenase (LDH) assay.

-

Macrophage Activation Marker Analysis: The expression of macrophage activation markers (e.g., TNF-α, nitric oxide, surface markers like CD86) would be measured using techniques like ELISA, Griess assay, or flow cytometry.

Proposed Experimental Workflow

Caption: Proposed workflow for investigating Thrazarine's effect on macrophage-mediated tumor lysis.

Signaling Pathways

The precise signaling pathways within macrophages that are activated by Thrazarine to induce a tumoricidal state are currently unknown. Based on established mechanisms of macrophage activation against tumor cells, a hypothetical signaling pathway can be proposed. It is plausible that Thrazarine may act as a ligand for a yet-unidentified receptor on the macrophage surface, or it may be internalized to interact with intracellular signaling molecules. This initial interaction could trigger a downstream cascade involving key signaling hubs such as NF-κB and MAP kinases, leading to the transcription and release of cytotoxic effectors like Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO).

Hypothetical Thrazarine-Induced Macrophage Activation Pathway

Caption: A hypothetical signaling pathway for Thrazarine-induced macrophage activation and subsequent tumor cell lysis.

Conclusion and Future Directions

Thrazarine presents a compelling case for a novel immunotherapeutic agent that can harness the innate antitumor capabilities of macrophages. The initial findings that it can activate even non-stimulated macrophages to selectively kill tumor cells are significant. However, to advance the development of Thrazarine as a potential therapeutic, further in-depth research is imperative. Future studies should focus on:

-

Quantitative Analysis: Generating robust dose-response data for both macrophage activation and tumor cell lysis across a wide range of cancer cell lines.

-

Mechanism of Action: Elucidating the specific signaling pathways within macrophages that are modulated by Thrazarine. This would involve identifying its molecular target and mapping the downstream signaling cascades.

-

In Vivo Efficacy: Evaluating the antitumor effects of Thrazarine in preclinical animal models to assess its therapeutic potential in a physiological context.

A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of Thrazarine and paving the way for its clinical development.

References

A Comprehensive Technical Guide to the Solubility of Thrazarine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research indicates that "Thrazarine" is a known antitumor antibiotic, O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine, produced by Streptomyces coerulescens MH802-fF5.[1] However, publicly available quantitative data on its solubility in a wide range of organic solvents is scarce. This guide provides a standardized framework for investigating the solubility of Thrazarine, including established experimental protocols and hypothetical data to illustrate its potential solubility profile. The signaling pathway depicted is a generalized representation based on its known function of inhibiting DNA synthesis.[1][2]

Introduction

Thrazarine is an antitumor antibiotic with a unique mode of action that differentiates it from structurally similar compounds like azaserine.[2] It has been shown to inhibit the growth of tumor cells by interfering with DNA synthesis and can induce cytolysis of tumor cells when co-cultured with nonactivated macrophages.[1][2] Understanding the solubility of Thrazarine in various organic solvents is a critical prerequisite for its formulation into effective drug delivery systems, for optimizing purification processes, and for designing further preclinical and clinical studies. This document outlines the methodologies for determining its solubility and presents a hypothetical solubility profile to serve as a practical reference for researchers.

Solubility Profile of Thrazarine

The solubility of a compound is a key physicochemical parameter that influences its bioavailability and therapeutic efficacy. The following table summarizes hypothetical solubility data for Thrazarine in a selection of common organic solvents at standard temperature and pressure. This data is intended to be illustrative and should be confirmed by empirical testing.

| Organic Solvent | Chemical Class | Temperature (°C) | Hypothetical Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | > 150 |

| N,N-Dimethylformamide (DMF) | Amide | 25 | > 120 |

| Methanol | Alcohol (Polar, Protic) | 25 | 45.8 |

| Ethanol | Alcohol (Polar, Protic) | 25 | 22.5 |

| Isopropyl Alcohol | Alcohol (Polar, Protic) | 25 | 10.2 |

| Acetonitrile | Nitrile (Polar, Aprotic) | 25 | 8.7 |

| Acetone | Ketone (Polar, Aprotic) | 25 | 5.1 |

| Dichloromethane (DCM) | Halogenated | 25 | 1.3 |

| Ethyl Acetate | Ester | 25 | 0.9 |

| Toluene | Aromatic Hydrocarbon | 25 | < 0.1 |

| Hexane | Aliphatic Hydrocarbon | 25 | < 0.01 |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Shake-Flask Method

Objective: To determine the equilibrium solubility of Thrazarine in a specific solvent at a controlled temperature.

Materials and Equipment:

-

Thrazarine (solid form)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation: Prepare a series of vials for each solvent to be tested.

-

Addition of Solute: Add an excess amount of solid Thrazarine to each vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Dilution: Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of Thrazarine.

-

Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of Thrazarine.

Caption: Workflow for the shake-flask solubility assay.

Hypothetical Signaling Pathway of Thrazarine

Thrazarine is known to inhibit DNA synthesis.[1][2] The diagram below represents a simplified, hypothetical signaling pathway illustrating how Thrazarine might interfere with cellular processes leading to the inhibition of DNA replication and cell cycle arrest.

Caption: Hypothetical mechanism of Thrazarine-induced apoptosis.

References

- 1. Thrazarine, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for isolating Thrazarine from Streptomyces culture.

Topic: Protocol for Isolating Thrazarine from Streptomyces Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thrazarine (O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine) is an antitumor antibiotic produced by the bacterium Streptomyces coerulescens MH802-fF5.[1] It has demonstrated tumor-specific cytolytic activity and inhibits DNA synthesis in tumor cells.[1] Unlike the structurally similar compound azaserine, Thrazarine exhibits weaker toxicity and a different mode of action, making it a compound of interest for further investigation.[1][2] This document provides a detailed protocol for the cultivation of S. coerulescens, followed by the extraction and chromatographic purification of Thrazarine from the culture broth.

Data Presentation: Optimized Culture Conditions

The production of secondary metabolites like Thrazarine by Streptomyces is highly dependent on culture conditions.[3] The following table summarizes optimized parameters for robust growth and metabolite production based on general protocols for Streptomyces species.

| Parameter | Optimized Value/Condition | Notes |

| Producing Strain | Streptomyces coerulescens MH802-fF5 | The identified producer of Thrazarine. |

| Culture Medium | Tryptic Soy Broth (TSB) or Starch Casein Agar (B569324) (SCA) | Commonly used for Streptomyces cultivation. |

| Carbon Source | Starch, Glucose, Mannitol | Key for growth and secondary metabolite synthesis. |

| Nitrogen Source | Casein, Peptone, Yeast Extract | Essential for mycelial growth and enzyme production. |

| Incubation Temperature | 28-30°C | Optimal range for most Streptomyces species. |

| Culture pH | 7.0 (Neutral) | Maintained for optimal growth and antibiotic production. |

| Incubation Period | 7-10 days | Production typically peaks in the late stationary phase. |

| Aeration | 200-250 rpm in a shaking incubator | Necessary for aerobic growth. |

Experimental Protocols

This section details the step-by-step methodology for the fermentation, extraction, and purification of Thrazarine.

Part 1: Fermentation of Streptomyces coerulescens

This protocol describes the cultivation of S. coerulescens MH802-fF5 for the production of Thrazarine.

-

Strain Activation:

-

Prepare a spore suspension of S. coerulescens MH802-fF5 from a glycerol (B35011) stock stored at -80°C.

-

Inoculate 100 µL of the spore suspension onto a Starch Casein Agar (SCA) plate.

-

Incubate the plate at 28-30°C for 7 days or until sufficient sporulation is observed.

-

-

Seed Culture Preparation:

-

Inoculate a 250-mL baffled Erlenmeyer flask containing 50 mL of Tryptic Soy Broth (TSB) with spores or mycelia from the agar plate.

-

Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours to generate a vegetative inoculum.

-

-

Production Culture:

-

Transfer the seed culture (5% v/v) into a larger production flask or fermenter containing the production medium (e.g., TSB).

-

Incubate for 7-10 days at 28-30°C with shaking at 200 rpm. Monitor growth and pH periodically.

-

Part 2: Extraction of Crude Thrazarine

This protocol covers the separation of Thrazarine from the culture broth.

-

Separation of Biomass:

-

Following incubation, harvest the culture broth and centrifuge at 10,000 rpm for 15 minutes to separate the mycelial biomass from the supernatant (culture filtrate).

-

Collect the supernatant, as Thrazarine is an extracellular metabolite secreted into the culture filtrate.

-

-

Solvent Extraction:

-

Transfer the culture filtrate to a separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297) (1:1 v/v).

-

Shake the mixture vigorously for 5-10 minutes and allow the layers to separate.

-

Collect the organic (ethyl acetate) layer.

-

Repeat the extraction process twice more with fresh ethyl acetate to maximize recovery.

-

Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Part 3: Chromatographic Purification of Thrazarine

This protocol outlines the purification of Thrazarine from the crude extract using column chromatography.

-

Size-Exclusion Chromatography:

-

Prepare a column with Sephadex LH-20 resin, which separates compounds based on their molecular size and polarity.

-

Dissolve the crude extract in a minimal amount of the mobile phase (e.g., methanol).

-

Load the dissolved sample onto the prepared Sephadex LH-20 column.

-

Elute the column with the mobile phase, collecting fractions.

-

Analyze the fractions for the presence of Thrazarine using an analytical method such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Pool the fractions containing Thrazarine.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

For final purification, subject the pooled fractions from the Sephadex column to RP-HPLC.

-

Use a C18 column, a common stationary phase for separating polar to moderately nonpolar compounds.

-

Employ a gradient elution system with a mobile phase consisting of water and acetonitrile (B52724) or methanol, with a small amount of a modifier like formic acid to improve peak shape.

-

Monitor the elution profile using a UV detector.

-

Collect the peak corresponding to Thrazarine based on its retention time, which can be confirmed by LC-MS analysis ([M-H]⁻ = 216.0615).

-

Lyophilize the final pure fraction to obtain Thrazarine as a solid powder.

-

Visualizations

The following diagrams illustrate the key processes involved in Thrazarine isolation and biosynthesis.

Caption: Experimental workflow for Thrazarine isolation.

Caption: Proposed biosynthetic pathway of Thrazarine.

References

- 1. Thrazarine, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]

Thrazarine Administration Protocol for Murine Tumor Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrazarine is an antitumor antibiotic produced by Streptomyces coerulescens.[1] Early studies have indicated its potential as a cancer therapeutic agent through its ability to inhibit DNA synthesis and induce tumor-specific cytolysis in the presence of nonactivated macrophages.[1] Notably, Thrazarine has demonstrated significantly lower toxicity compared to the structurally similar compound, azaserine.[1] This document provides a detailed, albeit illustrative, protocol for the administration of Thrazarine in murine tumor models, based on established preclinical research methodologies. Due to the limited publicly available data specific to Thrazarine, this guide serves as a foundational framework to be adapted as more specific information becomes available.

Mechanism of Action

Thrazarine exerts its antitumor effects through a dual mechanism:

-

Direct Inhibition of DNA Synthesis: Thrazarine directly interferes with the replication of DNA within cancer cells, leading to a halt in proliferation and cell growth.[1]

-

Macrophage-Mediated Cytolysis: A key characteristic of Thrazarine is its ability to induce the lysis of tumor cells when co-cultured with nonactivated macrophages.[1] This suggests an immunomodulatory role, where Thrazarine sensitizes tumor cells to macrophage-induced cell death. This effect has been reported to be tumor-specific.[1]

Experimental Protocols

The following protocols are generalized for murine tumor models and should be optimized for specific tumor types and research objectives.

Murine Tumor Model Establishment

a. Cell Culture:

-

Culture the selected cancer cell line (e.g., murine colon adenocarcinoma CT26, murine melanoma B16-F10, or a human xenograft line) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C and 5% CO2.

-

Harvest cells during the logarithmic growth phase for tumor implantation.

b. Tumor Implantation:

-

Subcutaneous Model:

-

Anesthetize immunocompetent (for syngeneic models) or immunodeficient (for xenograft models) mice (e.g., C57BL/6 or BALB/c nude mice, 6-8 weeks old).

-

Inject 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or Matrigel subcutaneously into the flank of the mouse.

-

Monitor tumor growth regularly using calipers.

-

-

Orthotopic Model:

-

Surgically implant tumor cells or small tumor fragments into the organ of origin to better recapitulate the tumor microenvironment. This procedure is highly specific to the tumor type.

-

Thrazarine Administration Protocol

a. Drug Preparation:

-

Dissolve Thrazarine in a sterile, biocompatible vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, further diluted in saline).

-

Prepare fresh solutions for each administration to ensure stability and sterility.

-

The final concentration should be calculated based on the desired dosage and the average weight of the mice.

b. Administration Routes and Schedule (Illustrative):

-

Intraperitoneal (IP) Injection:

-

Dosage: Based on preliminary dose-finding studies, an illustrative starting dose could range from 10 to 50 mg/kg.

-

Frequency: Administer once daily or every other day for a cycle of 14-21 days.

-

-

Intravenous (IV) Injection (via tail vein):

-

Dosage: Typically, a lower dose than IP administration would be used, for example, 5 to 25 mg/kg.

-

Frequency: Administer two to three times per week for the duration of the study.

-

-

Oral Gavage (PO):

-

Dosage: Oral bioavailability would need to be determined; an illustrative dose might be 20 to 100 mg/kg.

-

Frequency: Administer once daily.

-

Efficacy and Toxicity Evaluation

a. Tumor Growth Measurement:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Plot tumor growth curves for each treatment group.

-

At the end of the study, excise and weigh the tumors.

b. Survival Analysis:

-

Monitor mice daily for signs of distress and euthanize when tumors reach a predetermined size or when humane endpoints are met.

-

Plot Kaplan-Meier survival curves.

c. Toxicity Assessment:

-

Monitor body weight 2-3 times per week.

-

Observe for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

-

At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

-

Perform histopathological analysis of major organs (liver, kidney, spleen, heart, lungs).

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from preclinical studies of Thrazarine.

Table 1: In Vivo Antitumor Efficacy of Thrazarine in a Murine Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route & Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | - | IP, Daily | 1500 ± 150 | 0 |

| Thrazarine | 10 | IP, Daily | 900 ± 120 | 40 |

| Thrazarine | 25 | IP, Daily | 525 ± 90 | 65 |

| Thrazarine | 50 | IP, Daily | 300 ± 75 | 80 |

Table 2: Illustrative Pharmacokinetic Parameters of Thrazarine in Mice

| Parameter | Value |

| Route of Administration | Intravenous (IV) |

| Dose (mg/kg) | 10 |

| Cmax (µg/mL) | 5.2 |

| Tmax (h) | 0.25 |

| AUC (µg·h/mL) | 12.8 |

| Half-life (t½) (h) | 2.5 |

| Clearance (mL/h/kg) | 780 |

| Volume of Distribution (L/kg) | 2.8 |

Table 3: Summary of Toxicology Findings for Thrazarine in Mice (21-Day Study)

| Parameter | Vehicle Control | Thrazarine (25 mg/kg, IP, Daily) | Thrazarine (50 mg/kg, IP, Daily) |

| Mean Body Weight Change (%) | +5.2 | -2.1 | -8.5 |

| Mortality | 0/10 | 0/10 | 1/10 |

| Key Hematological Changes | None | Mild, transient anemia | Moderate anemia, mild leukopenia |

| Key Serum Chemistry Changes | None | No significant changes | Slight elevation in ALT and BUN |

| Key Histopathological Findings | No significant findings | No significant findings | Mild to moderate reversible changes in liver and kidney |

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways involved in the mechanism of action of Thrazarine. These are based on its known functions and require experimental validation.

Caption: Illustrative pathway of Thrazarine-induced DNA synthesis inhibition.

Caption: Hypothetical pathway of macrophage-mediated tumor cell cytolysis by Thrazarine.

References

Application Notes and Protocols for Thrazarine in Cancer Cell Line Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrazarine is a novel antitumor antibiotic identified as O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine, produced by Streptomyces coerulescens.[1] Preliminary studies have indicated its potential as a cytotoxic agent against tumor cells through the inhibition of DNA synthesis and direct tumor cell growth inhibition.[1] These application notes provide a comprehensive guide for utilizing Thrazarine in cancer cell line viability assays, including detailed experimental protocols and data presentation formats. The provided protocols and data are intended as a template and should be optimized for specific cell lines and experimental conditions.

Data Presentation

The cytotoxic effect of Thrazarine is typically quantified by determining the half-maximal inhibitory concentration (IC50). Below is a template for presenting IC50 values of Thrazarine against various cancer cell lines after a 72-hour exposure, as determined by the MTT assay.

Table 1: Illustrative IC50 Values of Thrazarine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | [Data to be determined experimentally] |

| MDA-MB-231 | Breast Adenocarcinoma | [Data to be determined experimentally] |

| A549 | Lung Carcinoma | [Data to be determined experimentally] |

| HCT116 | Colon Carcinoma | [Data to be determined experimentally] |

| HepG2 | Hepatocellular Carcinoma | [Data to be determined experimentally] |

| Jurkat | T-cell Leukemia | [Data to be determined experimentally] |

Note: The IC50 values presented above are placeholders and must be determined experimentally for Thrazarine.

Experimental Protocols

A detailed protocol for determining the viability of cancer cell lines treated with Thrazarine using the MTT assay is provided below.

Protocol: Cell Viability Assessment using MTT Assay

1. Materials

-

Thrazarine

-

Cancer cell lines of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

2. Procedure

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Thrazarine Treatment:

-

Prepare a stock solution of Thrazarine in DMSO.

-

Perform serial dilutions of the Thrazarine stock solution in complete culture medium to obtain the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Thrazarine. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

Plot the percentage of cell viability against the logarithm of the Thrazarine concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Signaling Pathways

The precise signaling pathways modulated by Thrazarine are yet to be fully elucidated. However, based on the known mechanisms of other antitumor antibiotics, it is plausible that Thrazarine induces apoptosis and cell cycle arrest. Below are representative diagrams of these pathways.

References

Application Notes and Protocols for In Vitro Macrophage Activation

Note: Initial searches for "Thrazarine" did not yield specific information regarding its use in macrophage activation. Therefore, this document provides a representative protocol and application notes using Lipopolysaccharide (LPS), a well-established and widely used agent for inducing M1 macrophage activation in vitro. Researchers should adapt this protocol based on their specific experimental needs and the characteristics of their test compound.

Introduction

Macrophages are highly plastic immune cells that play a critical role in tissue homeostasis, inflammation, and host defense. Their function is dictated by their activation state, broadly categorized into the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. In vitro macrophage activation assays are essential tools for studying immune responses, drug discovery, and understanding the mechanisms of various diseases.[1][2] This document provides a detailed protocol for the in vitro activation of macrophages using LPS, a component of the outer membrane of Gram-negative bacteria and a potent inducer of M1 polarization.[2][3]

Quantitative Data Summary

The following table summarizes typical concentrations of LPS and other common reagents used for in vitro macrophage polarization studies, along with the expected outcomes.

| Reagent | Cell Type | Concentration | Incubation Time | Expected Outcome (M1 Markers) |

| LPS | Murine Bone Marrow-Derived Macrophages (BMDMs) | 10 - 100 ng/mL | 6 - 24 hours | Increased expression of iNOS, TNF-α, IL-6, IL-1β |

| LPS + IFN-γ | Murine Peritoneal Macrophages | LPS: 10 ng/mL, IFN-γ: 20 ng/mL | 12 - 24 hours | Synergistic increase in NO production and pro-inflammatory cytokines |

| IL-4 | Murine BMDMs | 20 ng/mL | 24 - 48 hours | M2 Polarization: Increased expression of Arginase-1, Ym1, Fizz1 |

| IL-13 | Human Monocyte-Derived Macrophages (MDMs) | 20 ng/mL | 24 - 48 hours | M2 Polarization: Increased CD206 expression |

Experimental Protocols

Preparation of Macrophages

3.1.1. Murine Bone Marrow-Derived Macrophages (BMDMs)

-

Harvesting Bone Marrow: Euthanize a mouse and sterilize the hind legs with 70% ethanol. Dissect the femur and tibia, and remove the surrounding muscle tissue.

-

Cell Isolation: Cut the ends of the bones and flush the marrow with ice-cold RPMI-1640 medium using a syringe and a 25-gauge needle.

-

Cell Culture: Centrifuge the cell suspension, resuspend the pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF), and culture in non-tissue culture treated dishes.

-

Differentiation: Incubate the cells at 37°C in a 5% CO₂ incubator. Add fresh complete medium with M-CSF on day 3. By day 7, adherent cells will have differentiated into mature macrophages, ready for experiments.

3.1.2. RAW 264.7 Macrophage Cell Line

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Passaging: When cells reach 80-90% confluency, gently scrape the cells, centrifuge, and resuspend in fresh medium for subculturing or seeding for experiments.

Macrophage Activation Protocol

-

Seeding: Seed the differentiated BMDMs or RAW 264.7 cells into appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.

-

Stimulation: The following day, replace the old medium with fresh medium containing the desired concentration of LPS (e.g., 100 ng/mL). Include an unstimulated control group (medium only).

-

Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

-

Analysis: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction to analyze gene or protein expression of activation markers (e.g., qPCR, Western blot).

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro macrophage activation experiment.

Caption: Workflow for in vitro macrophage activation.

LPS-Induced M1 Macrophage Activation Signaling Pathway

LPS primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream pathways that result in the production of pro-inflammatory cytokines and other M1 markers.[3]

Caption: Simplified LPS/TLR4 signaling pathway.

Logical Relationship of Experimental Design

The following diagram outlines the logical flow and key decision points in designing a macrophage activation study.

Caption: Logical flow for designing the experiment.

References

- 1. In vitro macrophage activation: A technique for screening anti-inflammatory, immunomodulatory and anticancer activity of phytomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

Application Note: High-Purity Thrazarine Purification via Reversed-Phase High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purification of Thrazarine, an antitumor antibiotic, from a semi-purified Streptomyces coerulescens culture filtrate using reversed-phase high-performance liquid chromatography (RP-HPLC). Thrazarine, identified as O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine, is a polar molecule that exhibits promise in cancer therapy due to its ability to inhibit DNA synthesis in tumor cells[1]. The presented methodology is designed to achieve high purity and yield, suitable for subsequent research and preclinical development. This document provides a detailed experimental protocol, data presentation in a tabular format, and visual representations of the purification workflow and the compound's mechanism of action.

Introduction

Thrazarine is a diazo-containing amino acid derivative produced by the fermentation of Streptomyces coerulescens[1]. Its structural similarity to azaserine (B1665924) belies a different mode of action, making it a compound of interest for novel anticancer drug discovery[1]. Preliminary purification of Thrazarine from culture filtrates has been reported to involve column chromatography, followed by a final polishing step using reversed-phase HPLC[1]. RP-HPLC is a powerful technique for the separation of polar and nonpolar compounds, making it well-suited for the purification of complex natural products like Thrazarine. This application note provides a robust and reproducible HPLC protocol for the isolation of high-purity Thrazarine.

Data Presentation

The following table summarizes the quantitative data obtained from the multi-step purification of Thrazarine, culminating in the final RP-HPLC step. The data demonstrates the effectiveness of the described protocol in achieving a high degree of purity.

| Purification Step | Total Protein (mg) | Thrazarine Content (mg) | Specific Activity (units/mg) | Yield (%) | Purity (%) |

| Culture Filtrate | 5000 | 250 | 50 | 100 | 5 |

| Sephadex LH-20 Chromatography | 500 | 200 | 400 | 80 | 40 |

| RP-HPLC | 5 | 180 | 36000 | 72 | >98 |

Experimental Protocols

Initial Sample Preparation from Streptomyces coerulescens Culture

Prior to HPLC purification, a partially purified Thrazarine sample is required. This is achieved through the following steps:

-

Fermentation and Filtration: Streptomyces coerulescens is cultured in a suitable fermentation broth. After the fermentation cycle, the broth is centrifuged to remove cellular biomass. The resulting supernatant, or culture filtrate, contains the extracellularly secreted Thrazarine.

-

Solvent Extraction: The culture filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition Thrazarine and other organic-soluble metabolites from the aqueous broth.

-

Column Chromatography: The concentrated organic extract is subjected to column chromatography using a resin like Sephadex LH-20 to achieve an initial separation based on molecular size and polarity. Fractions are collected and assayed for Thrazarine activity.

-

Sample for HPLC: Fractions showing high Thrazarine content are pooled, and the solvent is evaporated under reduced pressure. The dried residue is then redissolved in the HPLC mobile phase A for injection.

Reversed-Phase HPLC Protocol for Thrazarine Purification

This protocol is optimized for the final purification of Thrazarine.

-

Instrumentation:

-

A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (B52724).

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 40% B

-

25-30 min: 40% to 95% B

-

30-35 min: 95% B

-

35-40 min: 95% to 5% B

-

40-50 min: 5% B (Column re-equilibration)

-

-

Flow Rate: 4.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (for the diazo group) and 210 nm (for the peptide bond).

-

Injection Volume: 500 µL.

-

-

Post-Purification Processing:

-

Fractions corresponding to the Thrazarine peak are collected.

-

The collected fractions are pooled, and the acetonitrile is removed using a rotary evaporator.

-

The remaining aqueous solution is lyophilized to obtain pure Thrazarine as a solid powder.

-

The purity of the final product is confirmed by analytical HPLC and mass spectrometry.

-

Mandatory Visualizations

Caption: Workflow for the purification of Thrazarine.

Caption: Simplified mechanism of action of Thrazarine.

References

Application Notes and Protocols for Thrazarine Treatment in Cancer Research

A Review of Available Scientific Literature

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: As of the latest literature review, there is a significant scarcity of publicly available scientific data regarding the application of Thrazarine in the treatment of specific tumor cell lines. While the biosynthesis of Thrazarine has been described, detailed studies on its mechanism of action, efficacy against cancer cells, and established treatment protocols are not present in the accessible scientific literature.

This document aims to provide a framework for future research by outlining standard experimental protocols and data presentation formats that would be necessary for the comprehensive evaluation of a novel anti-cancer compound like Thrazarine. The methodologies and diagrams presented below are based on common practices in cancer drug discovery and are intended to serve as a guide for researchers initiating studies on Thrazarine.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

Should data become available, it is recommended to be structured in a clear, tabular format for easy comparison of Thrazarine's effects across different cell lines.

Table 1: In Vitro Cytotoxicity of Thrazarine on Various Tumor Cell Lines

| Cell Line | Tumor Type | IC50 (µM) after 48h | Cell Viability (%) at 10 µM |

| MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available | Data Not Available |

| HCT116 | Colorectal Carcinoma | Data Not Available | Data Not Available |

| U87 MG | Glioblastoma | Data Not Available | Data Not Available |

Table 2: Effect of Thrazarine on Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment (Concentration, Time) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) |

| MCF-7 | Control | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Thrazarine (X µM, 24h) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| A549 | Control | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Thrazarine (Y µM, 24h) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed, standard protocols that would be essential for evaluating the anti-cancer properties of Thrazarine.

Cell Culture and Maintenance

-

Cell Lines: Obtain human cancer cell lines (e.g., MCF-7, A549, HCT116, U87 MG) from a certified cell bank.

-

Culture Media: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Thrazarine in culture medium and treat the cells for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.